molecular formula C12H13NO3 B12977204 Methyl 3-amino-3-(benzofuran-2-yl)propanoate

Methyl 3-amino-3-(benzofuran-2-yl)propanoate

Cat. No.: B12977204
M. Wt: 219.24 g/mol
InChI Key: CIQWHTTYUJXGBS-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(benzofuran-2-yl)propanoate is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(benzofuran-2-yl)propanoate typically involves the reaction of benzofuran derivatives with appropriate amino and ester groups. One common method involves the use of methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride as a starting material . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(benzofuran-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

Methyl 3-amino-3-(benzofuran-2-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(benzofuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(benzofuran-2-yl)propanoate is unique due to its specific structure, which includes an amino group and a benzofuran ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 3-amino-3-(1-benzofuran-2-yl)propanoate

InChI

InChI=1S/C12H13NO3/c1-15-12(14)7-9(13)11-6-8-4-2-3-5-10(8)16-11/h2-6,9H,7,13H2,1H3

InChI Key

CIQWHTTYUJXGBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC2=CC=CC=C2O1)N

Origin of Product

United States

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